molecular formula C7H13NO2 B3189801 (S)-Methyl piperidine-2-carboxylate CAS No. 35677-83-9

(S)-Methyl piperidine-2-carboxylate

Cat. No.: B3189801
CAS No.: 35677-83-9
M. Wt: 143.18 g/mol
InChI Key: CXQTTWVBUDFUNO-LURJTMIESA-N
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Description

(S)-Methyl piperidine-2-carboxylate is a chiral compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl piperidine-2-carboxylate can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. For example, the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, a precursor, can be achieved through lipase-catalyzed resolution . Another method involves the use of Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae for the synthesis of chiral intermediates .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and selectivity. The use of enzymes such as lipases and reductases allows for the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Scientific Research Applications

(S)-Methyl piperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its role in enzyme inhibition and interaction with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (S)-Methyl piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

    Piperidine-2-carboxylate: A closely related compound with similar structural features.

    Pyrroline-2-carboxylate: Another heterocyclic compound with comparable reactivity.

Uniqueness: (S)-Methyl piperidine-2-carboxylate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and selectivity in reactions .

Properties

IUPAC Name

methyl (2S)-piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQTTWVBUDFUNO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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